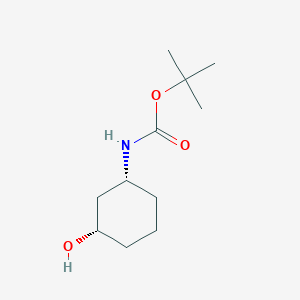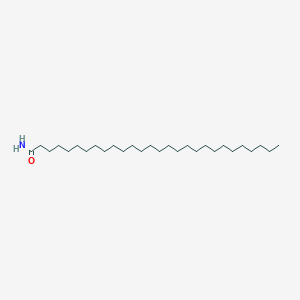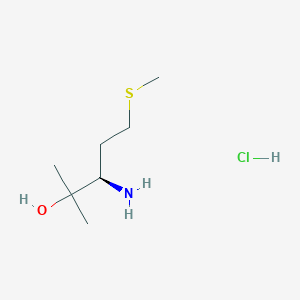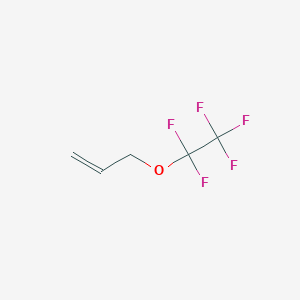
1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The cyanopropyl indicates a three-carbon chain with a nitrile group attached, and carboxylic acid denotes the presence of a carboxyl group (COOH).
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as (3-cyanopropyl)pentamethylcyclotrisiloxane have been synthesized using organocatalytic controlled/living ring-opening polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar cyanopropyl group, (1-Amino-3-cyanopropyl)phosphonic acid, has a density of 1.5±0.1 g/cm³, a boiling point of 438.1±55.0 °C at 760 mmHg, and a molar refractivity of 33.9±0.3 cm³ .科学的研究の応用
Synthesis and Characterization
1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are primarily utilized in the synthesis of various compounds. Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the preparation of 5-amino-1,2,3-triazole-4-carboxylates, which are key for peptidomimetics or biologically active compounds based on the triazole scaffold. This method overcomes the limitations of the Dimroth rearrangement and allows for the creation of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Peptide Synthesis
Tornøe, Christensen, and Meldal (2002) reported a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, leading to diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The process is mild, efficient, and compatible with solid-phase peptide synthesis, demonstrating the role of triazole derivatives in peptide and peptidomimetic synthesis (Tornøe et al., 2002).
Supramolecular Chemistry
Schulze and Schubert (2014) highlighted the diverse supramolecular interactions of 1,2,3-triazoles, including their ability to form hydrogen and halogen bonds, coordinate with metal ions, and act as powerful carbanionic and mesoionic carbene donors. The versatility of triazole derivatives extends to various applications in anion recognition, catalysis, and photochemistry, demonstrating their importance beyond click chemistry (Schulze & Schubert, 2014).
Polymer Electrolyte Membranes
Zhou et al. (2005) discovered that 1H-1,2,3-triazole significantly enhances proton conduction in polymer electrolyte membranes, a key component in fuel cells. The conductivity of poly(4-vinyl-1H-1,2,3-triazole) membranes without acidic dopants was remarkably higher than that of poly(4-vinylimidazole), underlining the potential of triazole derivatives in improving the performance of polymer electrolyte membranes (Zhou et al., 2005).
作用機序
The mechanism of action would depend on the context in which this compound is used. For instance, phosphonic acid analogs of phenylalanine substituted with fluorine, chlorine, and trifluoromethyl moieties on the aromatic ring have been evaluated for inhibitory activity against human and porcine aminopeptidases .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-cyanopropyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-3-1-2-4-11-5-6(7(12)13)9-10-11/h5H,1-2,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPOSUFVPIZAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203216 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-cyanopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423029-43-9 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-cyanopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-cyanopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B3047503.png)

![[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine](/img/structure/B3047506.png)

![2-[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]ethanamine](/img/structure/B3047509.png)




